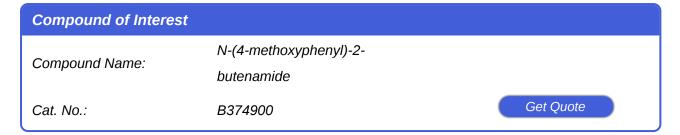


In-depth Technical Guide: Biological Activity of N-(4-methoxyphenyl)-2-butenamide

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Disclaimer: Following a comprehensive literature search, no direct studies detailing the biological activity, quantitative data, or specific experimental protocols for the compound **N-(4-methoxyphenyl)-2-butenamide** were found. The information presented in this guide is based on studies of structurally similar compounds containing the N-(4-methoxyphenyl) moiety or related amide structures. This guide aims to provide insights into the potential biological activities of the target compound by examining its structural relatives. All data and protocols are derived from these related molecules and should be interpreted with caution as they do not directly represent the activity of **N-(4-methoxyphenyl)-2-butenamide**.

Introduction

N-(4-methoxyphenyl)-2-butenamide belongs to the class of aromatic amides, characterized by a methoxy-substituted phenyl ring linked to a butenamide group. While this specific molecule has not been extensively studied, its structural motifs are present in various biologically active compounds. Research on related molecules suggests potential for activities such as antitumor, anthelmintic, and antimicrobial effects. This technical guide will explore these potential activities by summarizing data from analogous compounds.

Potential Biological Activities

Based on the biological evaluation of structurally related compounds, **N-(4-methoxyphenyl)-2-butenamide** may exhibit the following activities:



Antitumor and Antitubulin Activity

Derivatives of N-(4-methoxyphenyl)amine have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

One study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines revealed that these compounds act as a novel class of tubulin polymerization inhibitors that target the colchicine binding site[1]. These derivatives displayed significant anti-proliferative activity against several human tumor cell lines[1]. Another related compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, was identified as a potent antitubulin agent that inhibits the growth of cancer cells in the nanomolar range[2]. This compound was found to be a water-soluble, colchicine site binding, microtubule depolymerizing agent[2].

Anthelmintic Activity

A structurally similar compound, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, has demonstrated activity against the nematode Toxocara canis[3]. This compound affected the viability of the parasites in a time- and concentration-dependent manner, with the advantage of having lower cytotoxicity to human and animal cell lines compared to albendazole[3]. The proposed mechanism of action, similar to other benzimidazoles, involves binding to tubulins of the worms, which prevents their incorporation into microtubules and ultimately leads to parasite death[3].

Antimicrobial Activity

While no direct studies on the antimicrobial properties of **N-(4-methoxyphenyl)-2-butenamide** were found, compounds containing the methoxyphenyl group have been noted for their antimicrobial effects. For example, various methoxyphenol compounds have shown activity against foodborne pathogens and food spoilage bacteria[4][5][6]. Additionally, synthetic derivatives of (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone have been tested for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[7].

Quantitative Data from Structurally Similar Compounds



The following tables summarize quantitative data from studies on compounds structurally related to **N-(4-methoxyphenyl)-2-butenamide**.

Table 1: Cytotoxic and Tubulin Polymerization Inhibitory Activities of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives[1]

Compound	Cell Line	Gl50 (μM)	Tubulin Assembly IC50 (μΜ)
6a	A549, KB, KB(VIN), DU145	0.19 - 0.41	1.4 - 1.7
7g	A549, KB, KB(VIN), DU145	0.19 - 0.41	1.4 - 1.7
8c	A549, KB, KB(VIN), DU145	0.19 - 0.41	1.4 - 1.7

Table 2: Antiproliferative Activity of (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride[2]

Compound	Cancer Cell Growth Inhibition Gl50
(R,S)-1	Nanomolar range

Experimental Protocols for Key Experiments on Related Compounds

The following are detailed methodologies for key experiments performed on structurally similar compounds.

Tubulin Polymerization Assay[1]

- Preparation: Tubulin was purified from bovine brains.
- Assay Mixture: The reaction mixture contained 0.1 M PIPES buffer (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, and 1.0 mM GTP.



- Initiation: The mixture was incubated with various concentrations of the test compound for 15 minutes at 37°C.
- Measurement: The polymerization of tubulin was initiated by the addition of GTP. The
 increase in absorbance was monitored at 340 nm in a spectrophotometer equipped with a
 temperature-controlled cuvette holder.
- Analysis: The IC₅₀ value was calculated as the concentration of the compound that inhibited tubulin polymerization by 50%.

Larval Motility Assay for Anthelmintic Activity[3]

- Parasite Preparation:Toxocara canis larvae were collected and maintained in RPMI-1640 medium.
- Treatment: Larvae were incubated with different concentrations of the test compound or control (albendazole) for various time points.
- Viability Assessment: Larval viability was determined by microscopic observation of motility.
 Larvae that were immobile were considered non-viable.
- Data Analysis: The percentage of non-viable larvae was calculated for each concentration and time point.

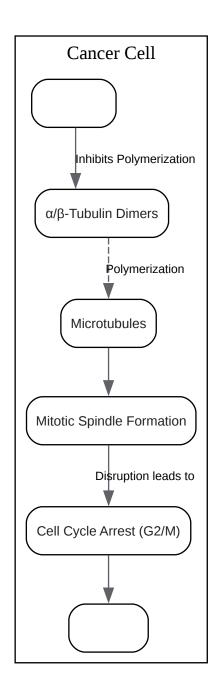
Potential Signaling Pathways and Experimental Workflows

Given the antitubulin activity of related compounds, a likely mechanism of action for **N-(4-methoxyphenyl)-2-butenamide**, if it possesses anticancer properties, would involve the disruption of microtubule dynamics.

Proposed Anticancer Mechanism of Action

The diagram below illustrates the potential mechanism of action for a compound that inhibits tubulin polymerization.





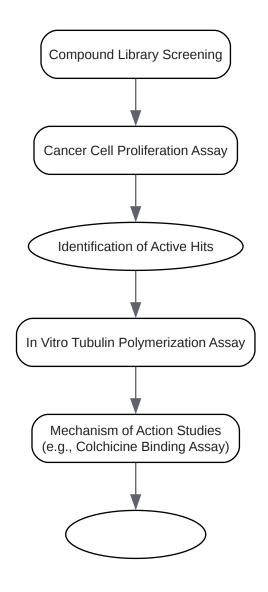
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Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Experimental Workflow for Screening Antitubulin Agents

The following diagram outlines a typical workflow for identifying and characterizing new antitubulin agents.





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Caption: Workflow for the discovery and characterization of antitubulin compounds.

Conclusion

While there is no direct evidence on the biological activity of **N-(4-methoxyphenyl)-2-butenamide**, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antitumor, anthelmintic, or antimicrobial agent. The most promising avenue for future research appears to be in the area of cancer therapeutics, specifically targeting tubulin polymerization. Experimental validation is necessary to determine the actual biological profile of **N-(4-methoxyphenyl)-2-butenamide**. Researchers are encouraged to use the provided methodologies from related studies as a starting point for their investigations.



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